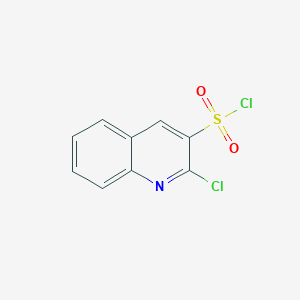
2-Chloroquinoline-3-sulfonic acid chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroquinoline is an organic compound with the formula ClC9H6N. It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline . It’s a white solid that can be prepared from vinylaniline and phosgene .
Synthesis Analysis
2-Chloroquinoline-3-carbaldehydes have been synthesized using various methods. One of the common methods is the Vilsmeier-Haack reaction, which involves the reaction of the electron-rich aromatic compounds or alkenes with the iminium salts obtained from formamides (DMF or N-methyl formanilide) and acid chlorides (POCl3) .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom attached to the second carbon atom in the quinoline ring .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes undergo substitution reactions at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Ionic Liquid Catalysts in Synthesis
Research has shown that sulfonic acid-functionalized pyridinium chloride, a type of ionic liquid, can be an efficient catalyst in the synthesis of hexahydroquinolines, a class of compounds related to quinoline derivatives like 2-Chloroquinoline-3-sulfonic acid chloride. These ionic liquids offer a homogeneous, highly efficient, and reusable catalytic environment for various condensation reactions under solvent-free conditions, leading to significant yields of desired products (Khazaei et al., 2013). Similarly, other research emphasizes the utility of novel nano-sized N-sulfonic acid catalysts for promoting multicomponent condensation reactions, resulting in hexahydroquinolines with excellent yields and showcasing the catalyst's reusability without loss of activity (Goli-Jolodar et al., 2016).
Heterogeneous Catalysis
Another study introduced a new type of ionic liquid, pyridinium-1-sulfonic acid-2-carboxylic acid chloride, as a catalyst for preparing hexahydroquinolines. This catalyst's low cost, non-toxic nature, and excellent yield under mild, solvent-free conditions highlight the potential for sustainable and efficient synthesis methods in quinoline-related chemistry (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Nanocatalysis and Material Science
Magnetic Nanocatalysts
The development of magnetic nanocatalysts, such as Fe3O4@SiO2@TiO2-OSO3H, showcases the integration of sulfonic acid functional groups into nanostructures for catalytic applications. These catalysts are utilized in organic syntheses, like quinazolines, offering easy separation by magnetism and high reusability, which is crucial for industrial applications and the advancement of green chemistry practices (Maleki et al., 2017).
Nano-zirconia Supports
Nano-zirconia-supported sulfonic acid demonstrates the potential of nanomaterials in catalyzing multicomponent reactions, including the synthesis of quinoline derivatives. These catalysts combine the robustness of nano-zirconia with the acidic functionality of sulfonic groups, offering a highly efficient, stable, and reusable catalytic system (Amoozadeh et al., 2016).
Zukünftige Richtungen
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. They are considered a unique class of pharmacophores present in various therapeutic agents. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Eigenschaften
IUPAC Name |
2-chloroquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-8(15(11,13)14)5-6-3-1-2-4-7(6)12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMFJJBSFJSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)
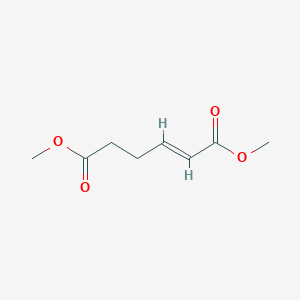

![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)
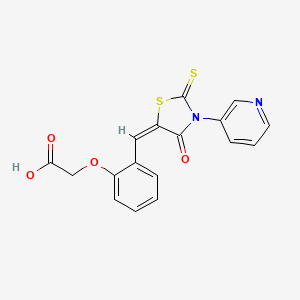
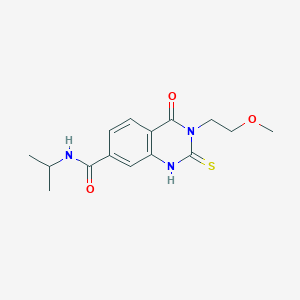
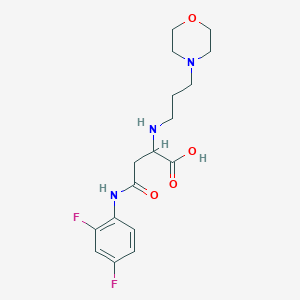
![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
![Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611074.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)
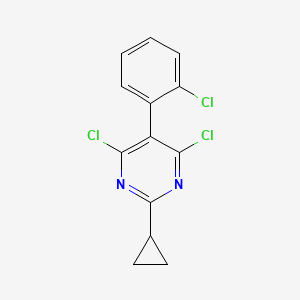
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)